N6-hydroxynorvalylcarbamoyladenosine
Description
N6-Hydroxynorvalylcarbamoyladenosine (hn6A) is a hypermodified nucleoside found at position 37 of tRNA in archaea and eukarya . This modification is critical for maintaining tRNA stability and function, particularly in reinforcing the anticodon loop structure and enhancing codon-anticodon interactions during translation . Structurally, hn6A features a hydroxynorvalylcarbamoyl moiety attached to the N6 position of adenosine (Figure 1). Unlike its counterparts, the enzymes responsible for hn6A biosynthesis remain unidentified, highlighting a gap in current research .
Properties
CAS No. |
146426-20-2 |
|---|---|
Molecular Formula |
C16H23N7O7 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoyl]-N-hydroxypentanamide |
InChI |
InChI=1S/C16H23N7O7/c1-2-3-7(17)14(27)23(29)16(28)21-12-9-13(19-5-18-12)22(6-20-9)15-11(26)10(25)8(4-24)30-15/h5-8,10-11,15,24-26,29H,2-4,17H2,1H3,(H,18,19,21,28)/t7-,8+,10+,11+,15+/m0/s1 |
InChI Key |
TTXBEMIFZYXSRS-JVEUSOJLSA-N |
SMILES |
CCCC(C(=O)N(C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O)N |
Isomeric SMILES |
CCC[C@@H](C(=O)N(C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N |
Canonical SMILES |
CCCC(C(=O)N(C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
N6-Threonylcarbamoyladenosine (t6A)
- Structural Differences: t6A contains a threonylcarbamoyl group, whereas hn6A substitutes this with a hydroxynorvalylcarbamoyl side chain. The latter’s longer aliphatic chain and hydroxyl group may confer distinct conformational flexibility .
- Functional Roles : Both modifications stabilize the anticodon loop, but t6A is more extensively studied. NMR and crystallographic data show t6A disrupts U33-A37 interactions and stabilizes codon-anticodon pairing . hn6A’s functional nuances remain less defined.
- Biosynthesis: t6A biosynthesis involves the KEOPS complex in eukaryotes and archaea, whereas hn6A pathways are unknown .
- Derivatives : Both t6A and hn6A undergo methylthiolation to form 2-methylthio derivatives (ms2t6A and ms2hn6A), which enhance tRNA binding to ribosomes .
N6-Glycinylcarbamoyladenosine (g6A)
N6-Methyl-N6-threonylcarbamoyladenosine (m6t6A)
- Structural Differences: m6t6A introduces a methyl group to the N6 position of t6A, creating a bulkier structure compared to hn6A’s hydroxynorvalyl group .
- Analytical Challenges : hn6A and m6t6A share identical precursor (427.2 m/z) and product (295 m/z) ions in mass spectrometry, posing risks of misidentification without advanced chromatographic separation .
2-Methylthio-N6-hydroxynorvalylcarbamoyladenosine (ms2hn6A)
- Relationship to hn6A : ms2hn6A is the methylthiolated derivative of hn6A, analogous to ms2t6A. This modification enhances tRNA’s affinity for ribosomes, suggesting a conserved role in optimizing translation .
Analytical Considerations and Data
Table 1: Mass Spectrometry Parameters for hn6A and Related Compounds
| Compound Name | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| N6-Hydroxynorvalylcarbamoyladenosine | hn6A | 427.2 | 295 |
| N6-Methyl-N6-threonylcarbamoyladenosine | m6t6A | 427.2 | 295 |
| N6-Threonylcarbamoyladenosine | t6A | 427.2 | 295 |
Note: Chromatographic resolution is essential to distinguish hn6A from m6t6A and t6A due to identical mass transitions.
Table 2: Structural and Functional Comparison
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